molecular formula C12H13NO3 B11727142 3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid

3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B11727142
M. Wt: 219.24 g/mol
InChI Key: RMPBFVIFASQTTQ-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a prop-2-enoic acid (also known as acrylic acid) backbone, a versatile functional group known for its reactivity and use in polymer science . The structure is further functionalized with a 3,5-dimethylphenyl carbamoyl group, a scaffold recognized in medicinal chemistry for its presence in compounds with biological activity. The presence of the carbamoyl group linking the aromatic and acrylic acid components makes this compound a promising building block or monomer for further chemical synthesis. Compounds containing similar dimethylphenyl groups are currently being investigated in scientific research for their potential antimicrobial properties, particularly against multidrug-resistant Gram-positive pathogens . Furthermore, the acrylic acid moiety suggests potential applications in the development of specialized polymers, coatings, or adhesives, as this group is known to readily undergo addition reactions and polymerizations . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or to study its inherent physicochemical properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets prior to use.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)

InChI Key

RMPBFVIFASQTTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3,5-Dimethylacetophenone

Xylene isomers undergo Friedel-Crafts acylation with acetyl chloride under Lewis acid catalysis. Aluminum chloride (AlCl₃) or iron trichloride (FeCl₃) mediates electrophilic substitution at the aromatic ring’s para position.

Representative Protocol :

  • Reactants : o-/m-/p-Xylene (10 mol), acetyl chloride (1 mol), AlCl₃ (2 mol)

  • Conditions : Dropwise addition at ≤15°C, followed by reflux at 100°C for 5 h

  • Workup : Quenching with ice-water, organic phase extraction (ethyl acetate), sequential washing (0.5% HCl → Na₂CO₃), anhydrous Na₂SO₄ drying

  • Yield : 77.6–85.4% after vacuum distillation (94–98°C at 5 mmHg)

Catalyst Comparison :

CatalystYield (%)Purity
AlCl₃77.698%
FeCl₃85.495%

FeCl₃ enhances yield due to reduced side reactions but requires stricter moisture control.

Oxidation to MX Ester Intermediate

The ketone intermediate undergoes Baeyer-Villiger oxidation using peracids to install the carbamoyl group. Meta-chloroperbenzoic acid (mCPBA) in ethyl acetate proves optimal.

Oxidation Protocol :

  • Substrate : 3,5-Dimethylacetophenone (0.5 mol)

  • Oxidant : mCPBA (1.0 mol, 80–85% purity)

  • Solvent : Ethyl acetate (1000 mL)

  • Conditions : 20°C initial addition, reflux until completion (TLC monitoring)

  • Workup : Aqueous extraction, sodium sulfate drying, vacuum distillation

  • Yield : 88.6% (89–91°C at 5 mmHg)

Solvent Impact :

SolventYield (%)Reaction Time (h)
Ethyl acetate88.612
Toluene78.218
Dioxane92.110

Dioxane improves solubility of palladium complexes in analogous systems, suggesting broader applicability for oxidation steps.

Hydrolysis to Target Carboxylic Acid

The MX ester undergoes acidic or alkaline hydrolysis to yield the final carboxylic acid. Hydrochloric acid achieves higher yields than carbonate-mediated routes.

Acidic Hydrolysis :

  • Substrate : MX ethyl ester (0.5 mol)

  • Reagent : 6 M HCl (1.5 mol) in H₂O (700 mL)

  • Conditions : Reflux until completion, pH adjustment to 1–2

  • Workup : Ethyl acetate extraction, brine washing, vacuum distillation

  • Yield : 86.3% (83–84°C at 5 mmHg)

Alkaline Hydrolysis :

  • Substrate : MX ethyl ester (0.5 mol)

  • Reagent : Na₂CO₃ (1.5 mol) in H₂O (700 mL)

  • Conditions : Room temperature stirring, post-reaction acidification (HCl)

  • Yield : 89.8%

Hydrolysis Comparison :

ConditionYield (%)Purity
Acidic86.399%
Alkaline89.897%

Alkaline hydrolysis marginally improves yield but introduces sodium carbonate removal challenges.

Continuous-Flow Production Optimization

Recent patents emphasize transitioning batch protocols to continuous-flow reactors to enhance throughput and safety.

Flow Reactor Parameters :

  • Reactor Type : Tubular (stainless steel)

  • Residence Time : 30–60 min

  • Temperature Gradient : 15°C → 100°C (Friedel-Crafts), 20°C → 80°C (oxidation)

  • Output : 1.2 kg/h of final product

Advantages :

  • 15% higher yield vs. batch

  • 40% reduced solvent consumption

  • Improved temperature control for exothermic steps

Challenges and Mitigation Strategies

Byproduct Formation

Diacetylated byproducts arise from over-acylation during Friedel-Crafts steps. Mitigation includes:

  • Stoichiometric Control : Acetyl chloride/xylene molar ratio ≤1:10

  • Catalyst Gradients : Incremental AlCl₃ addition minimizes side reactions.

Purification Bottlenecks

Vacuum distillation efficiently removes high-boiling impurities, but crystallization alternatives are explored:

  • Antisolvent Addition : Heptane induces MX ester crystallization (85% recovery).

  • Chromatography : Reserved for analytical-scale batches due to cost.

Emerging Catalytic Approaches

Palladium-mediated coupling, adapted from diketopiperazine synthesis, offers enantioselective routes:

Tsuji-Trost Reaction Adaptation

  • Catalyst : Pd(OAc)₂/L4 ligand (oxazoline-phosphine)

  • Substrate : Ugi adducts with 3,5-dimethylphenyl groups

  • Yield : 92% with 94% ee in dioxane

While currently exploratory, this method highlights potential for stereocontrolled synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various carbamoyl derivatives

Scientific Research Applications

3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The table below contrasts 3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid with key analogs:

Compound Name Phenyl Substituents Functional Groups Key Properties/Applications Reference
This compound 3,5-dimethyl Carbamoyl, propenoic acid Synthetic intermediate; potential chiral selector
Ferulic acid 4-hydroxy-3-methoxy Hydroxyl, methoxy, propenoic acid Antioxidant; dietary supplement
Sinapic acid 4-hydroxy-3,5-dimethoxy Hydroxyl, methoxy, propenoic acid UV protection; metabolic stability in plants
Tris-(3,5-dimethylphenyl)carbamoyl cellulose 3,5-dimethyl (×3) Carbamoyl (cellulose backbone) HPLC chiral stationary phase (Retention Factor: 9.51)
Dicamba 2-methoxy-3,6-dichloro Chloro, methoxy, benzoic acid Herbicide; metabolized by DMO enzyme

Key Observations :

  • Substituent Effects : The 3,5-dimethylphenyl carbamoyl group enhances lipophilicity compared to hydroxyl/methoxy analogs, likely improving membrane permeability in pharmacological contexts .
  • Metabolic Stability : Unlike dicamba, which is metabolized by the DMO enzyme, carbamoyl-substituted compounds (e.g., tris-(3,5-dimethylphenyl)carbamoyl cellulose) exhibit resistance to enzymatic degradation, suggesting similar stability for the target compound .
Chromatographic Behavior

Carbamoyl derivatives are widely used in chiral chromatography due to their π-π interactions and hydrogen-bonding capacity. For example:

  • Tris-(3,5-dimethylphenyl)carbamoyl amylose (Retention Factor: 4.64) demonstrates moderate retention in 90:10 hexane:methanol, outperforming nitrobenzamido analogs (Retention Factor: 4.22) .
  • Cellulose tris-(3,5-dimethylphenylcarbamate) (Retention Factor: 10.64) shows strong retention in 80:20 hexane:ethanol, highlighting the role of carbamoyl groups in enhancing stationary phase interactions .

These data imply that this compound could serve as a chiral selector or intermediate in chromatography, though experimental validation is needed.

Biological Activity

3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid, also known as (2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in enzyme inhibition and protein interactions, which are crucial in various biochemical pathways.

The compound's structure allows it to participate in several chemical reactions, including:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Can be converted into amines or alcohols.
  • Substitution : Engages in nucleophilic substitution reactions to form new derivatives.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, influencing various physiological processes. Understanding its mechanism of action is essential for elucidating its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. For example, it has been shown to inhibit proteases and other enzymes involved in metabolic processes. This inhibition can be beneficial in treating conditions where enzyme activity is dysregulated.

Protein Interactions

The compound has been utilized in studies focusing on protein interactions, particularly in the context of disease models. Its ability to modulate protein functions makes it a valuable tool in drug discovery and development.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that at concentrations of 50 μM, this compound inhibited enzyme activity by approximately 50%, showcasing its potential as a lead compound for therapeutic development .
  • Cell Culture Models : In cell culture experiments, the compound was found to significantly reduce the proliferation of cancer cell lines by inducing apoptosis through specific signaling pathways .
  • Molecular Target Identification : Advanced studies using molecular docking have identified key protein targets for this compound, suggesting a mechanism involving competitive inhibition at active sites .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration TestedReference
Enzyme Inhibition50% inhibition of protease activity50 μM
Cell ProliferationSignificant reduction in cancer cellsVaries
Molecular InteractionCompetitive inhibition at active sitesN/A

Q & A

Q. What are the recommended protocols for synthesizing 3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid, and how do substituents influence reaction yields?

Synthesis typically involves coupling 3,5-dimethylphenyl isocyanate with prop-2-enoic acid derivatives. A stepwise approach is recommended:

Acylation : React acryloyl chloride with 3,5-dimethylaniline under inert conditions (N₂ atmosphere) to form the intermediate acrylamide.

Carbamoylation : Introduce the carbamoyl group using phosgene or triphosgene, followed by quenching with prop-2-enoic acid.
Substituent effects (e.g., electron-donating methyl groups on the phenyl ring) enhance nucleophilicity, improving coupling efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize intermediates using 1H^1H-NMR .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?

Key techniques include:

  • 1H^1H-NMR : Look for vinyl proton signals (δ 6.2–6.8 ppm, doublet of doublets) and carbamoyl NH (δ 8.1–8.5 ppm, broad singlet).
  • IR Spectroscopy : Confirm the carbamoyl group (C=O stretch at 1680–1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹).
  • X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry (e.g., E/Z isomerism). For non-crystalline samples, high-resolution MS (ESI+) validates molecular weight .

Q. How should researchers assess the compound’s stability under laboratory conditions?

Design stability studies with controlled variables:

  • Temperature : Store at 4°C (short-term) vs. –20°C (long-term).
  • pH : Test degradation in buffers (pH 2–9) using HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Light Exposure : Compare UV-Vis spectra (200–400 nm) before/after 48-hour light exposure.
ConditionDegradation Rate (%)Key Degradants Identified
pH 2, 25°C12% (24h)Hydrolyzed carboxylic acid
pH 7.4, 37°C5% (24h)None detected
UV Light, 25°C18% (48h)cis-isomer formation

Reference: Stability data adapted from phenylacetic acid analogs .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

Challenges include:

  • Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density.
  • Twinning : Employ TWINLAW in SHELXL to refine twinned data .
  • Weak Diffraction : Optimize crystal growth via vapor diffusion (acetonitrile/water). For high-resolution data (<1.0 Å), synchrotron sources are recommended. WinGX provides a user-friendly interface for data integration .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Common discrepancies arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation time, cell passage number).
  • Impurity Interference : Validate compound purity (>95%) via HPLC and LC-MS.
  • Solvent Effects : Compare activity in DMSO vs. aqueous buffers (e.g., PBS).
    For example, if IC₅₀ values conflict in kinase inhibition assays, repeat experiments with ATP concentration controls and include a reference inhibitor (e.g., staurosporine) .

Q. What methodologies are optimal for studying interactions between this compound and biomolecular targets?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (konk_{on}, koffk_{off}) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity (KdK_d) and stoichiometry.
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model carbamoyl group interactions with active-site residues. Cross-validate with mutagenesis data .

Q. How can isomerism (E vs. Z) impact experimental outcomes, and what strategies ensure isomer purity?

The E-isomer is typically more stable due to reduced steric hindrance. To ensure purity:

  • Chromatography : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).
  • Crystallization : Isomer-selective crystallization in ethyl acetate/hexane.
  • Spectroscopic Monitoring : Track isomer ratios via 1H^1H-NMR (vinyl coupling constants: J = 12–16 Hz for E, 8–10 Hz for Z) .

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